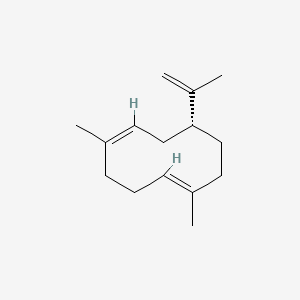
Helminthogermacrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Helminthogermacrene can be synthesized through the Cope rearrangement of germacrane sesquiterpenoids . The reaction involves heating the germacrane derivatives to high temperatures, typically around 390°C, to facilitate the rearrangement to this compound .
Industrial Production Methods: The use of preparative gas chromatography (GC) with an injector temperature of 390°C has been reported for the conversion of germacrane derivatives to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Helminthogermacrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to more saturated forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides and alcohols, while reduction can produce alkanes and alkenes.
Wissenschaftliche Forschungsanwendungen
Helminthogermacrene has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of helminthogermacrene involves its interaction with various molecular targets and pathways. The compound can interfere with bacterial membrane permeability, inhibit protein synthesis, and induce DNA damage . These actions contribute to its antimicrobial properties and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Helminthogermacrene is unique among sesquiterpenes due to its specific structure and rearrangement properties. Similar compounds include:
- Germacrene A
- Germacrene B
- Germacrene C
- β-Elemene
- γ-Elemene
- δ-Elemene
These compounds share similar sesquiterpene skeletons but differ in their specific functional groups and rearrangement behaviors. This compound’s unique properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
75023-40-4 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1E,5Z,8R)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6+,14-9-/t15-/m1/s1 |
InChI-Schlüssel |
XMRKUJJDDKYUHV-SOMPWSNVSA-N |
Isomerische SMILES |
C/C/1=C\CC/C(=C\C[C@@H](CC1)C(=C)C)/C |
Kanonische SMILES |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


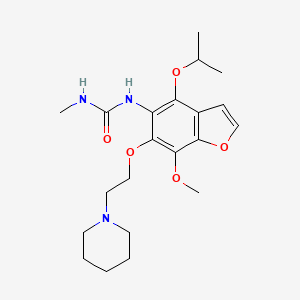
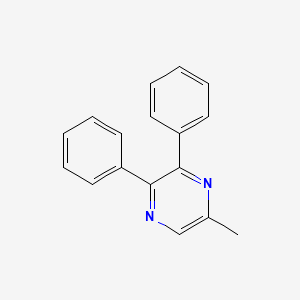
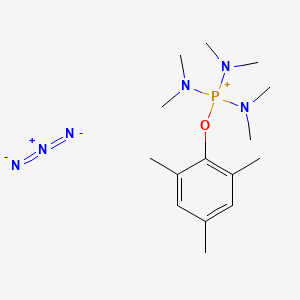
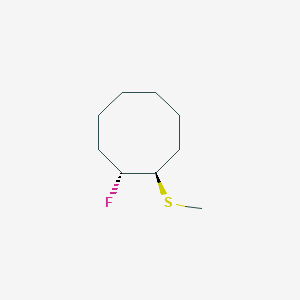
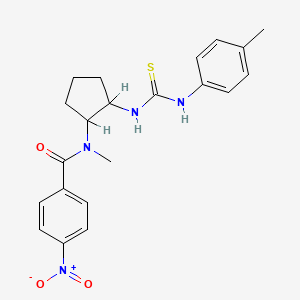
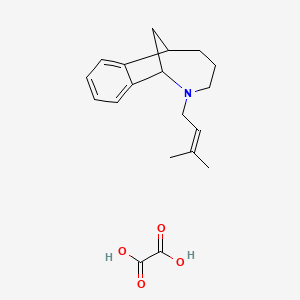
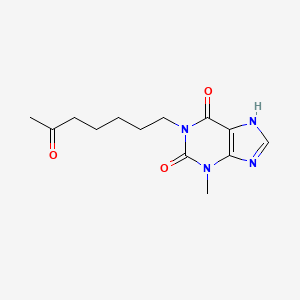

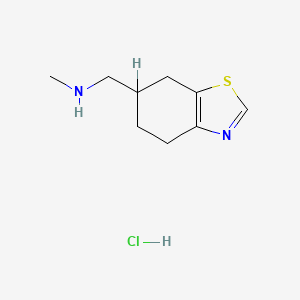
![4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile](/img/structure/B14451598.png)
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
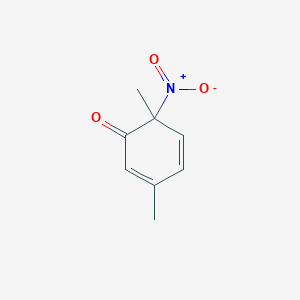
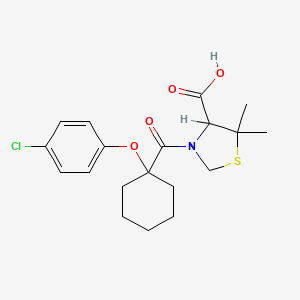
![6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14451619.png)
